molecular formula C18H16BrNO4 B11070620 3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11070620
M. Wt: 390.2 g/mol
InChI Key: FINDAPXVDGNVBH-UHFFFAOYSA-N
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Description

3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

Next, the propanoyl group is introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid such as aluminum chloride. The bromination of the benzene ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Finally, the benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the brominated intermediate with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The benzodioxane ring can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4, solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3, solvents like acetone or water.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxane moiety can interact with biological membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a bromine atom.

Uniqueness

3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of its bromine atom, propanoyl group, and benzodioxane moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

3-bromo-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C18H16BrNO4/c1-2-15(21)13-9-16-17(24-7-6-23-16)10-14(13)20-18(22)11-4-3-5-12(19)8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,22)

InChI Key

FINDAPXVDGNVBH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2

Origin of Product

United States

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